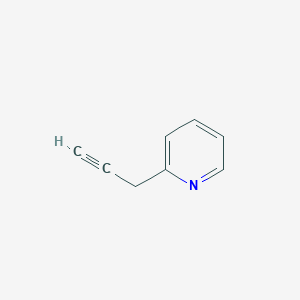
2-(Prop-2-YN-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Prop-2-YN-1-YL)pyridine is an organic compound with the molecular formula C8H7N It features a pyridine ring substituted at the 2-position with a propynyl group
準備方法
Synthetic Routes and Reaction Conditions
-
Alkylation of Pyridine: : One common method to synthesize 2-(Prop-2-YN-1-YL)pyridine involves the alkylation of pyridine with propargyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
C5H5N+BrCH2C≡CH→C5H4NCH2C≡CH+KBr
-
Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where 2-bromopyridine reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
C5H4BrN+HC≡CCH2OH→C5H4NCH2C≡CH+Pd/Cu
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
-
Oxidation: : 2-(Prop-2-YN-1-YL)pyridine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
-
Reduction: : Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 2-(propyl)pyridine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base
Major Products
Oxidation: Pyridine carboxylic acids
Reduction: 2-(Propyl)pyridine
Substitution: Varied substituted pyridines depending on the nucleophile used
科学的研究の応用
2-(Prop-2-YN-1-YL)pyridine has several applications in scientific research:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
-
Material Science: : It is used in the synthesis of novel materials with specific electronic and optical properties, which are of interest in the development of sensors and electronic devices.
-
Catalysis: : The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
作用機序
The mechanism by which 2-(Prop-2-YN-1-YL)pyridine exerts its effects depends on its application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical transformations.
In Medicinal Chemistry: It may interact with biological macromolecules through hydrogen bonding, π-π interactions, and hydrophobic effects, modulating the activity of enzymes or receptors.
In Catalysis: It coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.
類似化合物との比較
2-(Prop-2-YN-1-YL)pyridine can be compared with other alkynyl-substituted pyridines:
2-(Ethynyl)pyridine: Similar structure but with an ethynyl group instead of a propynyl group. It has different reactivity and applications.
2-(But-2-YN-1-YL)pyridine: Features a longer alkynyl chain, which can influence its physical properties and reactivity.
2-(Prop-2-YN-1-YL)quinoline: A quinoline derivative with a similar substituent, offering different electronic properties due to the extended aromatic system.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of alkynyl-substituted heterocycles in chemical research.
特性
IUPAC Name |
2-prop-2-ynylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h1,3-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFLAYOHILWZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
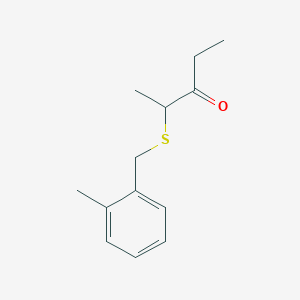


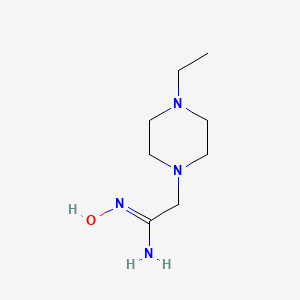
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)


![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)
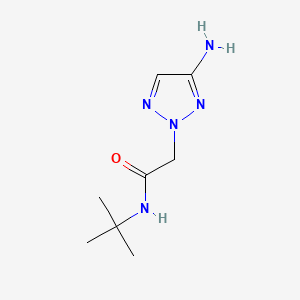
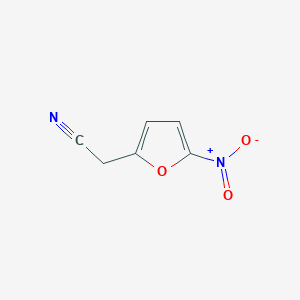
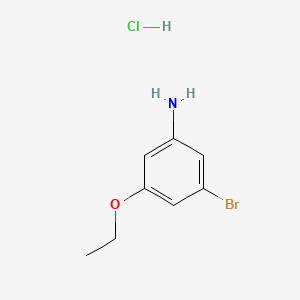

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13529562.png)
